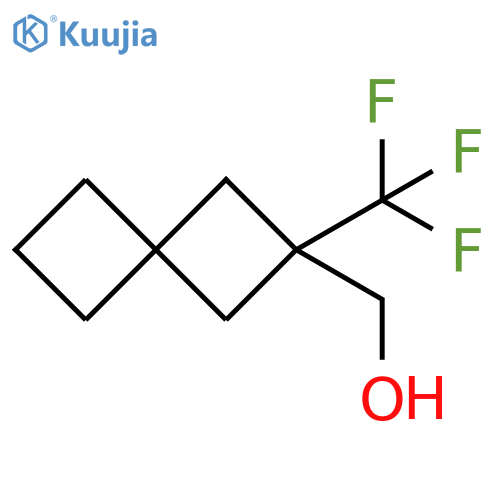Cas no 2172221-37-1 (2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

2172221-37-1 structure
商品名:2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol
- 2-?(trifluoromethyl)?spiro[3.3]?heptan-?2-?yl]?methanol
- Spiro[3.3]heptane-2-methanol, 2-(trifluoromethyl)-
- 2172221-37-1
- [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol
- EN300-1694019
-
- インチ: 1S/C9H13F3O/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h13H,1-6H2
- InChIKey: MJIRAVHQEDZUHR-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCC2)CC1(C(F)(F)F)CO
計算された属性
- せいみつぶんしりょう: 194.09184952g/mol
- どういたいしつりょう: 194.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 202.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.99±0.10(Predicted)
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1694019-1.0g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 1g |
$3321.0 | 2023-06-04 | ||
| Enamine | EN300-1694019-2.5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-0.5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-0.05g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-0.1g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-0.25g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-10g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1694019-1g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 1g |
$986.0 | 2023-09-20 |
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2172221-37-1 (2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
